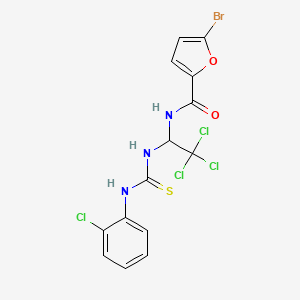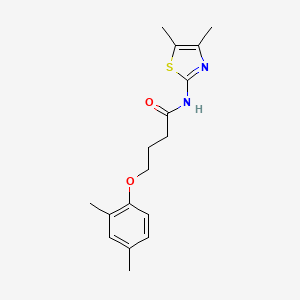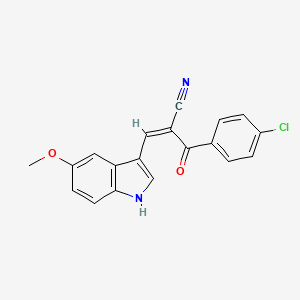
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol is a small molecule that has attracted attention due to its potential applications in various scientific fields. It is a member of the pyrazol-4-yl group of compounds, which have been studied extensively in recent years. This compound has been found to have a variety of beneficial properties, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol has been studied extensively in recent years due to its potential applications in various scientific fields. It has been found to possess a variety of beneficial properties, making it a promising candidate for further research. For example, this compound has been studied for its potential use in the development of new pharmaceuticals, as it has been found to possess anti-inflammatory, antifungal, and antiviral properties. Additionally, this compound has been studied for its potential applications in the field of materials science, as it has been found to possess strong antioxidant and UV-protective properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol is not yet fully understood. However, it is believed that this compound has the ability to interact with certain cellular targets, which can lead to a variety of beneficial effects. For example, this compound has been found to interact with certain enzymes, which can lead to the inhibition of their activity. Additionally, this compound has been found to interact with certain receptors, which can lead to the activation of certain pathways, such as the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol have been studied extensively in recent years. It has been found to possess a variety of beneficial effects, including anti-inflammatory, antifungal, and antiviral properties. Additionally, this compound has been found to possess strong antioxidant and UV-protective properties. Furthermore, this compound has been found to possess the ability to modulate certain cellular pathways, such as the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol in laboratory experiments include its availability in pure form, its low cost, and its ability to be easily synthesized. Additionally, this compound has been found to be relatively stable and non-toxic, making it a safe choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on certain biochemical pathways are still being studied. Additionally, this compound is not yet approved for use in humans, so further research is needed before it can be used in clinical trials.
Direcciones Futuras
Given the potential applications of 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol, there are a variety of potential future directions for this molecule. These include further research into its mechanism of action, its effects on various biochemical and physiological pathways, and its potential applications in the development of new pharmaceuticals. Additionally, further research into the safety and efficacy of this compound in humans is needed before it can be used in clinical trials. Finally, further research is needed to explore the potential applications of this compound in materials science and other fields.
Métodos De Síntesis
5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol can be synthesized using a variety of methods. One of the most common approaches is to synthesize it through the reaction of 4-chloro-1-methyl-3-phenyl-1H-pyrazole with 2-thienylmethanol in the presence of a base catalyst. This reaction can be carried out at temperatures ranging from 80 to 100 °C, and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 4-chloro-1-methyl-3-phenyl-1H-pyrazole with 2-thiophenecarboxaldehyde, and the reaction of 4-chloro-1-methyl-3-phenyl-1H-pyrazole with 2-thiophene-3-carboxylic acid.
Propiedades
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-18-15(16)12(14(19)11-8-5-9-20-11)13(17-18)10-6-3-2-4-7-10/h2-9,14,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXENXWCHAVNGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl-1-phenyl-4-({[(2-phenylethyl)amino]thioxomethyl}amino)-3-pyrazoli n-5-one](/img/structure/B2755991.png)
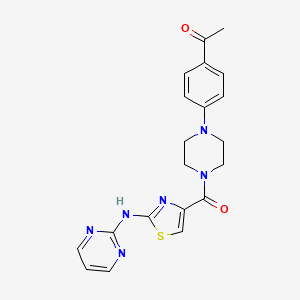
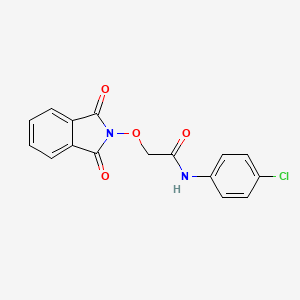
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)

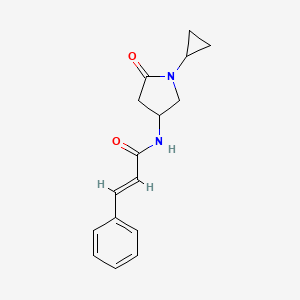
![5,6-dichloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2756005.png)
![(Z)-2-(2,3-dimethoxybenzylidene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2756006.png)
